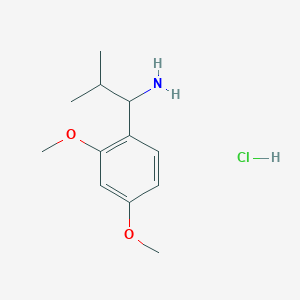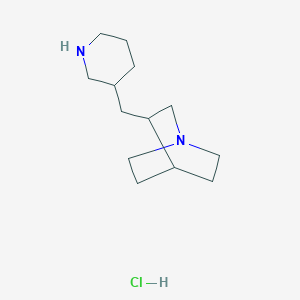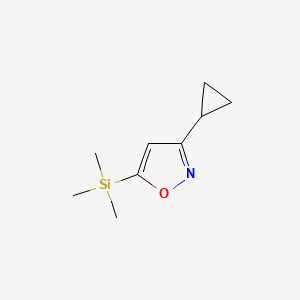![molecular formula C8H8ClN3O B1458056 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1226804-02-9](/img/structure/B1458056.png)
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Vue d'ensemble
Description
This compound is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular formula of this compound is C8H8ClN3O . The compound has a complex structure with an imidazole ring fused to a pyridine ring . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 197.62 .Applications De Recherche Scientifique
Efficient Synthesis and Analogues
One notable research avenue is the development of efficient synthesis methods for this compound and its analogues. For instance, Vaid et al. (2012) achieved an efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its 7-substituted analogues, demonstrating the process on a 100g scale to obtain high purity yields. This methodology provides a foundation for the large-scale production of these compounds, which could be crucial for further pharmaceutical applications (Vaid et al., 2012).
Novel Scaffold for Kinase Research
Another significant application is the use of this compound as a novel scaffold in kinase research. Cheung et al. (2001) reported the synthesis of derivatives of pyrrolo[2,3-d]pyrimidin-6-one, highlighting its potential as a new scaffold for kinase research areas. This suggests the compound's relevance in developing kinase inhibitors, which are a significant focus in cancer therapy and other diseases (Cheung et al., 2001).
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines demonstrating in vitro antimicrobial activities. Such studies indicate the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Abdel-rahman et al., 2002).
Anticancer Drug Leads
Furthermore, compounds derived from pyrrolo[2,3-d]pyrimidin-6-one have been investigated for their potential as anticancer drug leads. For example, a study by Santana et al. (2020) on chromene derivatives suggested that certain stereoisomers could act as DNA intercalators, qualifying as potential leads for developing new anticancer drugs. This highlights the broader applicability of the chemical framework in medicinal chemistry and drug discovery (Santana et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-8(2)4-5(9)10-3-11-6(4)12-7(8)13/h3H,1-2H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBINFJRIXEZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(NC1=O)N=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)





![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)


